4-[Bis(2-chloroethyl)amino]benzonitrile
Overview
Description
4-[Bis(2-chloroethyl)amino]benzonitrile is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.14 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzonitrile group and two 2-chloroethyl groups attached to an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The benzonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium iodide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include azides, iodides, and thioureas.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its structural similarity to known alkylating agents.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzonitrile involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other nitrogen mustard alkylating agents .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with immunosuppressive properties.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzonitrile is unique due to its specific structural features, such as the presence of a benzonitrile group, which can influence its reactivity and interactions with biological molecules. This structural uniqueness may confer distinct pharmacological properties compared to other alkylating agents .
Properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c12-5-7-15(8-6-13)11-3-1-10(9-14)2-4-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIEHNUNDVINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221838 | |
Record name | Benzonitrile, 4-(bis(2-chloroethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71601-35-9 | |
Record name | Benzonitrile, 4-(bis(2-chloroethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071601359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC294982 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-(bis(2-chloroethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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